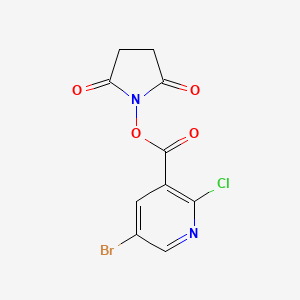

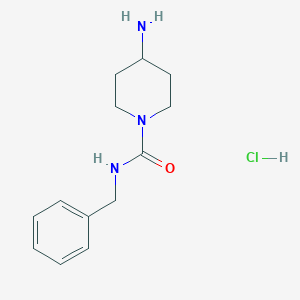

![molecular formula C7H6F3N3O2 B1485926 Acide 2-{[6-(trifluorométhyl)pyrimidin-4-yl]amino}acétique CAS No. 2026020-21-1](/img/structure/B1485926.png)

Acide 2-{[6-(trifluorométhyl)pyrimidin-4-yl]amino}acétique

Vue d'ensemble

Description

Trifluoromethylpyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives . They have been used in various applications, especially in the field of organic synthesis due to their various chemical and biological properties .

Synthesis Analysis

There are several strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones . One strategy involves a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate . Another strategy is based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines .

Molecular Structure Analysis

The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .

Chemical Reactions Analysis

Several aryl groups bearing electron-donating and -withdrawing groups at the 6-position of pyrimidin-2(1H)-ones were used to verify their influence or limitations on the O-alkylation reaction .

Applications De Recherche Scientifique

Agents antifongiques

Les dérivés de pyrimidine, y compris ceux comportant un groupe trifluorométhyle, ont montré des propriétés antifongiques significatives. Des études ont indiqué que ces composés peuvent être efficaces contre divers agents pathogènes fongiques, offrant une voie vers de nouveaux médicaments antifongiques qui pourraient être plus puissants et moins sujets à la résistance .

Recherche agrochimique

Dans l'industrie agrochimique, les dérivés de pyrimidine sont explorés pour leur potentiel en tant que pesticides et herbicides. Le groupe trifluorométhyle, en particulier, est connu pour conférer des propriétés souhaitables aux agrochimiques, telles qu'une puissance accrue et une sélectivité envers les espèces cibles .

Analyse Biochimique

Biochemical Properties

2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . These interactions often involve the inhibition or activation of these enzymes, leading to changes in cellular functions.

Cellular Effects

The effects of 2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit protein kinases, which play a crucial role in cell signaling and regulation . This inhibition can lead to altered gene expression and metabolic changes within the cell.

Molecular Mechanism

At the molecular level, 2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential alterations in cell growth and metabolism over extended periods.

Dosage Effects in Animal Models

The effects of 2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can affect metabolic flux and metabolite levels within the cell . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical function.

Transport and Distribution

The transport and distribution of 2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid within cells and tissues are essential for understanding its biochemical effects. The compound is transported through specific transporters or binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of 2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Propriétés

IUPAC Name |

2-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-5(13-3-12-4)11-2-6(14)15/h1,3H,2H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLQJDHJGOQQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1NCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1485843.png)

![1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane](/img/structure/B1485845.png)

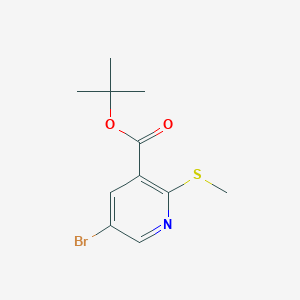

![2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1485847.png)

![12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one](/img/structure/B1485851.png)

amine](/img/structure/B1485854.png)

![[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B1485855.png)